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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical data for
Loncastuximab tesirine (formerly ADCT-402), a CD19-targeted antibody-drug conjugate
(ADC). The information presented herein is compiled from key peer-reviewed publications and
focuses on the foundational in vitro and in vivo studies that established the mechanism of
action, potency, and anti-tumor efficacy of this agent.

Mechanism of Action

Loncastuximab tesirine is an antibody-drug conjugate composed of a humanized monoclonal
antibody directed against human CD19, linked to a pyrrolobenzodiazepine (PBD) dimer
cytotoxin, SG3199.[1] The mechanism of action involves a multi-step process designed for
targeted delivery of the cytotoxic payload to B-cell malignancies.

Upon administration, the anti-CD19 antibody component of Loncastuximab tesirine binds with
high affinity to the CD19 protein expressed on the surface of B-cells.[2] Following binding, the
ADC-CD19 complex is rapidly internalized by the cell through receptor-mediated endocytosis.
[2] Once inside the cell, the complex is trafficked to the lysosomes, where the acidic
environment and lysosomal enzymes cleave the valine-alanine linker, releasing the PBD dimer
warhead, SG3199.[3] The released SG3199 then travels to the nucleus and binds to the minor
groove of the DNA, forming highly potent and cytotoxic interstrand cross-links.[2][3] These
cross-links inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and
apoptosis.[2] Notably, a "bystander effect" has been observed, where the cell-permeable PBD
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warhead can diffuse out of the targeted CD19-positive cell and kill neighboring CD19-negative
tumor cells.[1][2]
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Mechanism of Action of Loncastuximab Tesirine.

Data Presentation
In Vitro Cytotoxicity

Loncastuximab tesirine has demonstrated potent and specific cytotoxic activity against a range
of CD19-expressing human B-cell lymphoma and leukemia cell lines. The half-maximal
inhibitory concentration (IC50) values are typically in the picomolar range.

IC50 (pM) of
(PM) IC50 (pM) of

Cell Line Histology Loncastuximab
L. SG3199 (Warhead)
Tesirine

Ramos Burkitt's Lymphoma 2.0 0.85

Raji Burkitt's Lymphoma 3.5 Not Reported

Daudi Burkitt's Lymphoma 4.1 Not Reported
Mantle Cell

Granta-519 1.6 Not Reported
Lymphoma
Mantle Cell

Jeko-1 4.1 Not Reported
Lymphoma
Diffuse Large B-cell

OCI-Ly10 9.6 Not Reported
Lymphoma (ABC)
Diffuse Large B-cell

SU-DHL-4 2.0 Not Reported
Lymphoma (GCB)
Diffuse Large B-cell

Karpas-422 2.0 Not Reported
Lymphoma (GCB)
B-cell Precursor

NALM-6 ] 1.1 Not Reported
Leukemia
B-cell Precursor

REH _ 0.9 Not Reported
Leukemia
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Data compiled from Zammarchi et al., Blood, 2018 and Tarantelli et al., Haematologica, 2023.

[2]14]

In Vivo Efficacy

The anti-tumor activity of Loncastuximab tesirine has been evaluated in several preclinical

xenograft models of B-cell malignancies.

Table 2.1: Efficacy in Subcutaneous Ramos Xenograft Model

. Tumor-Free
Treatment Dosing Tumor Growth )
Dose (mg/kg) L Survivors (Day
Group Schedule Inhibition (%)
60)
Vehicle Control - Single Dose - 0/10
Loncastuximab ] S
. 0.33 Single Dose Significant Delay =~ Not Reported
Tesirine
Loncastuximab ]
o 0.66 Single Dose Not Reported 5/10
Tesirine
Loncastuximab ]
1.0 Single Dose Not Reported 10/10

Tesirine

Data from Zammarchi et al., Blood, 2018.[2]

Table 2.2: Efficacy in Disseminated Ramos Xenograft Model
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] Median ]

Treatment Dosing . Survivors (Day

Dose (mg/kg) Survival
Group Schedule 91)

(Days)

Vehicle Control - Single Dose ~19 0/10
Isotype Control ]

1.0 Single Dose ~19 0/10
ADC
Loncastuximab ] Significantly

o 0.33 Single Dose Not Reported

Tesirine Increased
Loncastuximab ]

1.0 Single Dose Not Reported 10/10

Tesirine

Data from Zammarchi et al., Blood, 2018.[5]

Experimental Protocols

The following are representative protocols for the key assays used in the preclinical evaluation
of Loncastuximab tesirine. These are generalized methodologies and may not reflect the exact
protocols used in the cited studies.

In Vitro Cytotoxicity Assay (MTT-Based)

e Cell Plating: Seed B-cell ymphoma cell lines in 96-well plates at a density of 5,000-10,000
cells per well in 100 L of appropriate growth medium. Incubate for 24 hours at 37°C in a
humidified 5% CO2 atmosphere.

o Compound Treatment: Prepare serial dilutions of Loncastuximab tesirine, a non-targeting
isotype control ADC, and the free PBD warhead (SG3199) in growth medium. Add 100 pL of
the diluted compounds to the respective wells. Include wells with untreated cells as a control.

 Incubation: Incubate the plates for 96 hours at 37°C in a humidified 5% CO2 atmosphere.

e MTT Addition: Add 20 pL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Aspirate the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Determine the IC50 values by plotting the percentage of viability against the logarithm of the
compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Subcutaneous Xenograft Model

Animal Model: Use immunodeficient mice (e.g., female SCID or NOD/SCID) aged 6-8 weeks.

Tumor Cell Implantation: Subcutaneously inject 5-10 x 10"6 Ramos cells in 100 pL of a 1:1
mixture of serum-free medium and Matrigel into the right flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with
calipers every 2-3 days. Calculate tumor volume using the formula: (length x width”2) / 2.

Randomization and Treatment: When tumors reach a mean volume of 100-150 mmsg,
randomize the mice into treatment groups (e.g., vehicle control, Loncastuximab tesirine at
different doses, isotype control ADC).

Drug Administration: Administer the treatments as a single intravenous (IV) injection via the
tail vein.

Efficacy Assessment: Continue to monitor tumor volume and body weight for each mouse.
The primary endpoints are tumor growth inhibition and the number of tumor-free survivors at
the end of the study (e.g., 60 days).

Ethical Considerations: All animal experiments should be conducted in accordance with the
guidelines of an Institutional Animal Care and Use Committee (IACUC).
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Conclusion

Typical In Vivo Xenograft Study Workflow
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Typical In Vivo Xenograft Study Workflow.
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The early preclinical data for Loncastuximab tesirine demonstrate its potent and selective anti-
tumor activity against CD19-expressing B-cell malignancies. The in vitro studies highlight its
picomolar cytotoxicity, while the in vivo xenograft models confirm its significant efficacy at well-
tolerated doses. The well-defined mechanism of action, involving targeted delivery of a potent
PBD dimer warhead, provides a strong rationale for its clinical development. These
foundational studies have been instrumental in establishing the therapeutic potential of
Loncastuximab tesirine for patients with relapsed or refractory B-cell lymphomas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b3181916?utm_src=pdf-body
https://www.benchchem.com/product/b3181916?utm_src=pdf-body
https://www.benchchem.com/product/b3181916?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/29298756/
https://pubmed.ncbi.nlm.nih.gov/29298756/
https://discovery.ucl.ac.uk/id/eprint/10041578/1/blood-2017-10-813493.full.pdf
https://www.adctherapeutics.com/wp-content/uploads/2020/09/Poster_402_AACR-2017.pdf
https://pdfs.semanticscholar.org/293b/f8e378c724cb6c19bd24cffb9657bed60784.pdf
https://www.adctmedical.com/wp-content/uploads/2023/06/ASH-2021_Sachini_ADCT_Preclin-Lonca-Pola-V_Poster-Slides_FINAL.pdf
https://www.benchchem.com/product/b3181916#early-preclinical-data-on-loncastuximab-tesirine
https://www.benchchem.com/product/b3181916#early-preclinical-data-on-loncastuximab-tesirine
https://www.benchchem.com/product/b3181916#early-preclinical-data-on-loncastuximab-tesirine
https://www.benchchem.com/product/b3181916#early-preclinical-data-on-loncastuximab-tesirine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3181916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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